molecular formula C14H10O2S B14725482 2-Phenyl-3,1-benzoxathiin-4-one CAS No. 5651-35-4

2-Phenyl-3,1-benzoxathiin-4-one

Cat. No.: B14725482
CAS No.: 5651-35-4
M. Wt: 242.29 g/mol
InChI Key: YAYRYBUZHSIXFD-UHFFFAOYSA-N
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Description

2-Phenyl-3,1-benzoxathiin-4-one is a heterocyclic compound that belongs to the benzoxathiin family This compound is characterized by a fused ring system containing both oxygen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3,1-benzoxathiin-4-one typically involves the reaction of propargylic alcohols with salicylic or thiosalicylic acids under catalyst-free and open-air conditions . The reaction mixture is refluxed with vigorous stirring and monitored using thin-layer chromatography (TLC) until the disappearance of starting materials. After the appropriate time, the mixture is concentrated under reduced pressure and purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3,1-benzoxathiin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxathiin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Functionalized benzoxathiin derivatives with various substituents.

Mechanism of Action

The mechanism of action of 2-Phenyl-3,1-benzoxathiin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial histidine protein kinases, which are essential for bacterial growth and survival . Additionally, its anti-inflammatory and anticancer activities are attributed to its ability to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

2-Phenyl-3,1-benzoxathiin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and sulfur atoms, which confer distinct chemical and biological properties.

Properties

CAS No.

5651-35-4

Molecular Formula

C14H10O2S

Molecular Weight

242.29 g/mol

IUPAC Name

2-phenyl-3,1-benzoxathiin-4-one

InChI

InChI=1S/C14H10O2S/c15-13-11-8-4-5-9-12(11)17-14(16-13)10-6-2-1-3-7-10/h1-9,14H

InChI Key

YAYRYBUZHSIXFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2OC(=O)C3=CC=CC=C3S2

Origin of Product

United States

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